molecular formula C24H20O4 B11098567 2,4-Diphenyl-cyclobutane-1,3-dicarboxylic acid monophenyl ester

2,4-Diphenyl-cyclobutane-1,3-dicarboxylic acid monophenyl ester

Cat. No.: B11098567
M. Wt: 372.4 g/mol
InChI Key: IWZLOIAVWMAQKN-UHFFFAOYSA-N
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Description

3-(PHENOXYCARBONYL)-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID is a complex organic compound characterized by its unique cyclobutane ring structure and phenoxycarbonyl and diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PHENOXYCARBONYL)-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process. Optimization of reaction conditions and the use of catalysts can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(PHENOXYCARBONYL)-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(PHENOXYCARBONYL)-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(PHENOXYCARBONYL)-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. The phenoxycarbonyl and diphenyl groups can interact with enzymes or receptors, modulating their activity. The cyclobutane ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenoxycarbonyl)-2,4-diphenyl-1-butanecarboxylic acid
  • 3-(Phenoxycarbonyl)-2,4-diphenyl-1-pentanecarboxylic acid
  • 3-(Phenoxycarbonyl)-2,4-diphenyl-1-hexanecarboxylic acid

Uniqueness

3-(PHENOXYCARBONYL)-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its linear analogs. This ring structure can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

3-phenoxycarbonyl-2,4-diphenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C24H20O4/c25-23(26)21-19(16-10-4-1-5-11-16)22(20(21)17-12-6-2-7-13-17)24(27)28-18-14-8-3-9-15-18/h1-15,19-22H,(H,25,26)

InChI Key

IWZLOIAVWMAQKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(C2C(=O)OC3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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